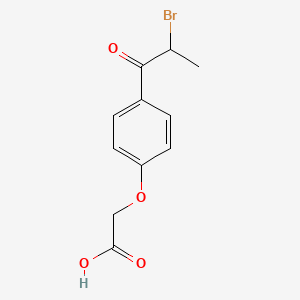

4-(2-Bromopropionyl)phenoxyacetic acid

Description

Contextualization within the Class of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a broad and significant class of organic compounds. The parent molecule, phenoxyacetic acid, consists of a phenyl group linked to a carboxylic acid through an ether bond. nih.gov This core structure is the foundation for a wide array of synthetic compounds with diverse applications.

Historically, the most prominent use of phenoxyacetic acid derivatives has been in agriculture as systemic herbicides. nih.gov Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been used for decades to control broadleaf weeds. mdpi.com The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com

Beyond herbicidal activity, the phenoxyacetic acid scaffold is present in numerous pharmaceutical agents. jetir.org Modifications to the basic structure have led to the development of drugs with anti-inflammatory, antihypertensive, and antibacterial properties. jetir.org For instance, some derivatives have been investigated as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation treatment. mdpi.com The versatility of the phenoxyacetic acid core allows chemists to design and synthesize new molecules with tailored biological activities. jetir.orgnih.gov

Significance in Advanced Materials and Biomedical Applications

The specific utility of 4-(2-Bromopropionyl)phenoxyacetic acid stems directly from its unique chemical architecture. While information on its application in advanced materials is limited in publicly accessible literature, its role in biomedical research is more defined.

The compound is primarily identified as a biochemical assay reagent. chemicalbook.com This function is largely attributable to the presence of the α-bromoketone moiety. Alpha-haloketones are known to be reactive alkylating agents, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as the sulfhydryl group of cysteine in proteins. nih.govmdpi.com This reactivity makes this compound a useful tool for probing the structure and function of enzymes and other proteins. It can be employed in assays to:

Identify and label active sites: By covalently binding to a nucleophilic amino acid within an enzyme's active site, the compound can help researchers identify these crucial regions.

Act as an irreversible inhibitor: The formation of a covalent bond can permanently inactivate an enzyme, making the compound a potent tool for studying the consequences of specific enzyme inhibition.

Screen for potential drug candidates: It can be used in competitive binding assays to identify other molecules that bind to the same site.

In the context of advanced materials, while specific examples are not documented, molecules with reactive functional groups and a rigid aromatic core are sometimes used as monomers or cross-linking agents in the synthesis of functional polymers. The carboxylic acid and the reactive bromine atom offer two distinct points for potential polymerization or grafting onto surfaces, suggesting a hypothetical utility in materials science.

Scope and Research Trajectories

The primary research trajectory for this compound is centered on its application as a specialized biochemical probe. Future research is likely to involve its use in:

Proteomics and Target Identification: Utilizing the compound as a probe to identify new protein targets for drug development. By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to the phenoxyacetic acid backbone, researchers could "fish" for proteins that bind to it, isolate them, and identify them using mass spectrometry.

Development of Specific Enzyme Inhibitors: While it acts as a general alkylating agent, the phenoxyacetic acid portion could be modified to increase its affinity and selectivity for the active site of a particular enzyme of interest, transforming it from a general reagent into a specific inhibitor.

Synthesis of Novel Biomaterials: Research could explore the use of this compound as a building block for creating "smart" biomaterials. For instance, it could be incorporated into a hydrogel that can be functionalized by attaching proteins or peptides via the reactive bromo-propionyl group.

The combination of a well-known biologically active scaffold (phenoxyacetic acid) with a reactive chemical handle (α-bromoketone) provides a platform for further investigation across various disciplines, from fundamental enzymology to applied materials science.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 33254-93-2 |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Molecular Weight | 287.11 g/mol |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br |

| InChI Key | SQLRCYTWVMDUBW-UHFFFAOYSA-N |

| Primary Use | Biochemical Assay Reagent chemicalbook.com |

Table 2: Plausible Synthesis Route

A plausible synthesis for this compound involves a two-step process starting from 4-hydroxyacetophenone.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Etherification | 4-Hydroxyacetophenone, Ethyl chloroacetate | K₂CO₃, DMF | Ethyl 4-acetylphenoxyacetate |

| 2. α-Bromination & Hydrolysis | Ethyl 4-acetylphenoxyacetate | Bromine, Acetic Acid, followed by aqueous acid workup | This compound |

This represents a generalized synthetic pathway based on standard organic chemistry reactions for this class of compounds. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(2-bromopropanoyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(12)11(15)8-2-4-9(5-3-8)16-6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLRCYTWVMDUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409308 | |

| Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33254-93-2 | |

| Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Bromopropionyl Phenoxyacetic Acid

Diverse Synthetic Approaches and Reaction Optimization

The synthesis of 4-(2-Bromopropionyl)phenoxyacetic acid can be approached through various methodologies, ranging from established conventional routes to modern, efficiency-focused protocols.

Conventional and Green Chemistry Synthetic Pathways

Conventional synthesis of phenoxyacetic acid derivatives often involves the Williamson ether synthesis, where a phenol (B47542) is reacted with an α-halo acid in the presence of a base. nih.gov For the target molecule, a plausible route would begin with 4-hydroxyphenoxyacetic acid, which would then undergo a Friedel-Crafts acylation with 2-bromopropionyl chloride. An alternative conventional pathway could involve the bromination of a ketone precursor. For instance, the synthesis of similar compounds has been achieved through the bromination of ketones using bromine in acetic acid. nih.gov

Another established method for preparing phenoxyacetic acids involves the reaction of a substituted phenol with chloroacetic acid in a sodium hydroxide (B78521) solution. nih.gov The synthesis can also be achieved by treating a starting aldehyde with ethyl bromoacetate (B1195939) in the presence of potassium carbonate, followed by hydrolysis of the resulting ester. mdpi.comnih.gov

Green chemistry principles encourage the use of less hazardous solvents, reduced reaction times, and energy-efficient methods. The adoption of microwave-assisted synthesis is a key aspect of green chemistry pathways for these compounds. farmaciajournal.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of phenoxyacetic acid derivatives. Compared to conventional heating methods that can take several hours, microwave irradiation can often reduce reaction times to mere minutes. farmaciajournal.comresearchgate.net

Studies on related phenoxyacetic acid derivatives demonstrate the effectiveness of this technique. For example, the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives was successfully achieved using a solvent-free, catalyst-free microwave-assisted method, resulting in significantly higher yields and shorter reaction times compared to conventional refluxing in an aqueous medium. farmaciajournal.com Similarly, the Ullmann condensation to produce 2-phenoxybenzoic acids was optimized under microwave irradiation, achieving high yields in minutes without the need for a co-catalyst that was required for the conventional method. researchgate.net Protocols often involve irradiating the reactants at a specific power level (e.g., 200-560 W) for a short duration (e.g., 3-15 minutes). researchgate.netnih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenoxyacetic Acid Derivative

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 2 hours | 42% | farmaciajournal.com |

| Microwave-Assisted | 6 minutes | 85% | farmaciajournal.com |

Novel Activators and Reagents in Synthetic Strategies (e.g., Phosphonitrilic Chloride)

The carboxylic acid moiety of this compound is a prime site for derivatization, often requiring activation for efficient reaction. Modern synthetic strategies employ various coupling agents to facilitate the formation of amides and esters under mild conditions. nih.gov Reagents such as 1-ethyl-3-dimethylaminopropyl carbodiimide (B86325) (EDC) and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are commonly used to activate the carboxyl group for amide bond formation. nih.govnih.gov

Phosphonitrilic chloride (trimer), also known as hexachlorocyclotriphosphazene, is a powerful dehydrating agent. chemicalbook.com While its direct application in the synthesis of this compound is not widely documented, its chemical properties suggest potential utility. It could serve as a potent activator for the carboxylic acid, facilitating esterification or amidation reactions by promoting the removal of water. Its use in classical synthesis often requires an inert atmosphere and specific temperature controls. chemicalbook.com

Strategic Derivatization and Structural Modification

The chemical structure of this compound features two key reactive sites: the carboxylic acid group and the α-bromoketone (bromopropionyl) moiety. This dual reactivity allows for extensive structural modification and the synthesis of a wide array of derivatives.

Synthesis of Analogues and Functionalized Derivatives

A primary strategy for creating analogues involves the modification of the carboxylic acid group. This is often achieved by converting the acid into a more reactive intermediate, such as an acid chloride or an activated ester, which can then be reacted with various nucleophiles.

A common approach is the synthesis of phenoxyacetic acid hydrazides by reacting the corresponding ester with hydrazine (B178648) hydrate. mdpi.com These hydrazides serve as versatile precursors for a variety of heterocyclic and acyclic derivatives. mdpi.comnih.gov For instance, they can be condensed with aldehydes to form Schiff bases or used in cyclization reactions.

Functionalization can also be achieved at the aromatic ring. For molecules containing a suitable leaving group on the ring (like a bromine atom), Suzuki-Miyaura cross-coupling reactions provide a powerful method for introducing new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. nih.gov

Exploitation of the Bromopropionyl Moiety for Further Reactions

The bromopropionyl group is a highly reactive α-bromoketone, making it a valuable handle for introducing structural diversity. The bromine atom is an excellent leaving group and is readily displaced by a wide range of nucleophiles in substitution reactions. nih.gov

This reactivity is exemplified in the synthesis of bupropion (B1668061) analogues, where α-bromoketones are treated with amines like tert-butylamine (B42293) or piperidine (B6355638) to form the corresponding α-aminoketones. nih.gov This strategy can be directly applied to this compound to generate a library of compounds with different amine substituents.

Table 2: Examples of Nucleophilic Substitution on α-Bromoketones

| α-Bromoketone Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Brominated Ketone | tert-Butylamine | α-(tert-Butylamino)ketone | nih.gov |

| Brominated Ketone | Cyclopentylamine | α-(Cyclopentylamino)ketone | nih.gov |

| Brominated Ketone | Piperidine | α-(Piperidinyl)ketone | nih.gov |

Furthermore, the bromine atom makes the α-carbon susceptible to reactions with other nucleophiles such as thiols and alkoxides, leading to the formation of thioethers and ethers, respectively. The carbonyl group itself can also undergo typical ketone reactions, further expanding the range of possible derivatives. The reactivity of the α-bromoacetyl group, which is structurally similar to the bromopropionyl moiety, has been utilized in derivatization reagents like p-bromophenacyl bromide for tagging carboxylic acids for analysis. rsc.org

Investigations into Polymer Science and Advanced Materials Applications

Role as a Multifunctional Chemical Crosslinker

As a crosslinking agent, 4-(2-Bromopropionyl)phenoxyacetic acid provides the necessary linkages to form three-dimensional polymer networks, enhancing the mechanical and thermal properties of the resulting materials.

Mechanistic Insights into Electrophilic and Acylation-Mediated Crosslinking

The crosslinking capabilities of this compound stem from its distinct reactive sites. The bromine atom, positioned alpha to a carbonyl group, is a reactive electrophilic center susceptible to nucleophilic substitution. This allows it to react with nucleophilic functional groups on polymer chains, such as amines or thiols, to form stable covalent bonds. This process is a form of electrophilic crosslinking.

Simultaneously, the carboxylic acid group can be activated to undergo acylation reactions. thermofisher.com For instance, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid can form an active ester intermediate. This intermediate readily reacts with hydroxyl or amine groups on other polymer chains, resulting in the formation of ester or amide crosslinks, respectively. This dual reactivity allows for the creation of complex and robust polymer networks.

Design and Engineering of Robust Polymer Architectures

The ability to initiate crosslinking through two distinct chemical pathways makes this compound a versatile tool for designing sophisticated polymer architectures. researchgate.netmdpi.com By controlling the reaction conditions (e.g., pH, temperature, and the presence of specific catalysts or activators), chemists can selectively favor one crosslinking mechanism over the other. This control enables the engineering of materials with tailored properties, such as varying crosslink density, flexibility, and thermal stability. For example, a two-step crosslinking process could be employed, first utilizing the electrophilic nature of the bromine for an initial network formation, followed by a thermally or chemically induced acylation reaction to introduce a second type of crosslink, further reinforcing the material.

Kinetic Studies of Crosslinking Processes and Material Property Modulation

The rate of the crosslinking reaction is a critical parameter that influences the final properties of the polymer network. Kinetic studies of similar crosslinking systems, such as those involving genipin (B1671432) with amine-containing biopolymers, have shown that the reaction rates can differ significantly between the various reactive groups. researchgate.net In the case of this compound, the nucleophilic substitution at the bromine-bearing carbon and the acylation reaction at the carboxylic acid group would be expected to have different kinetic profiles.

The kinetics are influenced by factors such as the concentration of the crosslinker and the polymer, the temperature, and the solvent system. By modulating these parameters, the gelation time and the final mechanical properties, such as the elastic modulus, can be precisely controlled. researchgate.net

| Parameter | Influence on Crosslinking Kinetics | Resulting Material Property Modulation |

| Concentration | Higher concentrations of crosslinker and polymer lead to faster reaction rates. | Increased crosslink density, leading to higher stiffness and brittleness. |

| Temperature | Increased temperature generally accelerates reaction rates. | Can affect the final network structure and homogeneity. |

| pH | Affects the reactivity of nucleophiles (e.g., amines) and the activation of the carboxylic acid. | Optimizing pH can enhance crosslinking efficiency and control the type of bond formed. |

| Catalyst/Activator | The presence of activators for the carboxylic acid group significantly speeds up acylation. | Allows for sequential or triggered crosslinking, enabling complex architectures. |

This table illustrates the general principles of crosslinking kinetics; specific data for this compound is not available in the public domain.

Exploration as a Photoinitiator in Polymerization Systems

Beyond its role as a crosslinker, the phenacyl bromide moiety within this compound suggests its potential as a photoinitiator, a molecule that can generate reactive species upon exposure to light to initiate a polymerization reaction.

Mechanisms of Photoinitiated Free Radical Polymerization

Compounds containing a phenacyl bromide structure can function as Norrish Type I photoinitiators. frontiersin.org Upon absorption of UV light, the bond between the carbonyl group and the adjacent carbon atom can cleave, generating two radical fragments. In the case of this compound, photolysis would likely produce a phenacyl-type radical and a bromine radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates or styrenes, leading to the formation of polymer chains. frontiersin.orgadvancedsciencenews.com This photoinitiation process allows for spatial and temporal control over the polymerization, which is highly desirable in applications like 3D printing and coatings. advancedsciencenews.com

Development and Performance of One-Component Photoinitiator Systems

A one-component photoinitiator system is one where a single molecule contains both the light-absorbing chromophore and the functionality that generates the initiating radicals. nih.gov this compound fits this description. The development of such systems is advantageous as it simplifies formulation and can improve the efficiency of the polymerization process. researchgate.netrsc.org

| Photoinitiator System | Key Features | Potential Advantages |

| Two-Component System | Consists of a photosensitizer and a co-initiator. | Can be tuned for different wavelengths of light. |

| One-Component System (e.g., this compound) | A single molecule acts as the photoinitiator. nih.gov | Simplified formulation, potentially higher initiation efficiency, and reduced side reactions. researchgate.netrsc.org |

This table provides a general comparison of photoinitiator systems. Specific performance metrics for this compound are not detailed in the available literature.

Dynamic Polymerization Control via Oscillatory Chemical Reactions

The exploration of dynamic control over polymerization processes represents a significant frontier in materials science. One theoretical approach to achieving such control involves the use of oscillatory chemical reactions, which can, in principle, modulate the rate and structure of polymer formation in real-time. The Belousov-Zhabotinsky (BZ) reaction is a classic example of such a system, known for its periodic changes in reactant concentrations and catalyst oxidation states. wikipedia.orgscholarpedia.org These oscillations can create cycles of activation and deactivation in a polymerization process, potentially leading to novel polymer architectures.

While the application of the BZ reaction and similar oscillating systems to control polymerization has been a subject of scientific inquiry, specific research detailing the use of This compound in this context is not available in the reviewed scientific literature. acs.orgrsc.orgresearchgate.netnih.gov The compound is known as a photolabile linker and a biochemical assay reagent. acs.org However, its role as a component in oscillatory reaction systems for polymerization control has not been documented.

In principle, a compound like this compound possesses functional groups that could be relevant to polymerization. The bromo-propionyl group could potentially act as an initiator or a point of modification in certain polymerization schemes, while the phenoxyacetic acid moiety could influence solubility and interactions within the reaction medium.

For an oscillatory system to control polymerization, the concentrations of key species, such as initiators, inhibitors, or catalysts, would need to fluctuate periodically. The BZ reaction, for instance, involves the oscillation of bromide ions and the oxidation state of a metal catalyst (e.g., cerium or ruthenium). wikipedia.orgscholarpedia.org These fluctuating species could theoretically be coupled to the activation and deactivation of a polymerization initiator or monomer.

A hypothetical application of a compound like this compound in such a system would require its integration into the oscillatory reaction mechanism. For example, the bromide ion concentration cycle in a BZ reaction could potentially interact with the brominated component of the molecule. However, without specific research data, any discussion of its role remains speculative.

Detailed research findings and data tables, which are essential for a thorough scientific analysis, are contingent on experimental studies. Such studies would need to investigate the reaction kinetics, the period and amplitude of oscillations in the presence of the compound, and the resulting polymer properties, such as molecular weight distribution and block structure. In the absence of such dedicated research, a quantitative description of the dynamic polymerization control using this compound cannot be provided.

Future research in this area would be necessary to explore the potential of this compound and other similar molecules in the dynamic control of polymerization through oscillatory reactions. Such work would contribute valuable insights into the synthesis of advanced materials with precisely controlled architectures.

Applications in Solid Phase Synthesis and Bioconjugate Chemistry

Utility as a Photolabile Linker for Peptide Synthesis

Photolabile linkers are critical components in solid-phase synthesis, offering the ability to cleave synthesized molecules from a solid support using light, often under mild and neutral conditions. dtu.dknih.gov This method is orthogonal to conventional cleavage techniques that rely on harsh acidic or basic conditions, which can potentially damage sensitive molecular structures. dtu.dk The use of light provides high spatiotemporal control over the release of a target molecule. mdpi.com 4-(2-Bromopropionyl)phenoxyacetic acid and its analogues serve as effective photolabile linkers, particularly in the synthesis of peptides and oligonucleotides. dtu.dkacs.org

The photochemical cleavage of linkers based on phenacyl groups, such as this compound, is rooted in the photoreactivity of aromatic ketones. sciepub.com Upon absorption of UV light (typically in the 300-350 nm range), the phenacyl chromophore is excited to a triplet state. dtu.dknih.gov The cleavage process for phenacyl esters often involves a Norrish Type II reaction, where an intramolecular hydrogen atom is abstracted, leading to the formation of a 1,4-biradical. dtu.dksciepub.com This intermediate then fragments, releasing the attached molecule. sciepub.com

The efficiency of photolysis is a critical factor, with the goal being a high chemical and quantum yield for the released product. nih.govazom.com The cleavage of p-hydroxyphenacyl (pHP) esters, a related structure, is known for its quantitative chemical yield and the essential role of water in the reaction mechanism. nih.govnih.gov The reaction is believed to proceed through a water-assisted triplet biradical extrusion. nih.gov The choice of wavelength is also crucial; using light above 350 nm can help prevent UV-induced damage to sensitive biological molecules. azom.com

The general mechanism for the photocleavage of a 2-nitrobenzyl-based linker, another widely used photolabile group, involves the formation of an excited diradical state upon photon absorption, followed by photoisomerization and rearrangement to release the product. dtu.dk While the specific mechanism can vary based on substituents, the fundamental principle involves light-induced bond cleavage to liberate the target molecule.

Table 1: Key Features of Photolabile Linker Cleavage

| Feature | Description | Relevance |

| Activation | Triggered by UV light (e.g., 300-350 nm). dtu.dk | Allows for controlled, on-demand cleavage. |

| Mechanism | Often proceeds via Norrish Type II reaction for phenacyl groups. dtu.dksciepub.com | Involves formation of an excited state and subsequent fragmentation. |

| Conditions | Typically mild, avoiding harsh acids or bases. dtu.dknih.gov | Preserves the integrity of sensitive molecules like peptides. |

| Efficiency | Aims for high chemical and quantum yields. nih.gov | Ensures effective release of the synthesized product. |

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry, allowing for the stepwise construction of peptides on a solid resin support. peptide.compeptide.com The choice of linker, which tethers the growing peptide chain to the resin, is fundamental to the success of the synthesis. Photolabile linkers like this compound (PPOA) offer a distinct advantage by enabling cleavage under neutral conditions, which is compatible with a wide range of amino acid protecting groups and complex peptide structures. dtu.dk

In a typical SPPS strategy, the linker is first attached to a solid support, such as a polystyrene or Merrifield resin. dtu.dknih.gov The first amino acid is then coupled to the linker, and subsequent amino acids are added sequentially. uci.edu After the synthesis is complete, the resin is irradiated with UV light to cleave the linker and release the final peptide into solution. A synthesis of a photolabile support using the related 4-(2-chloropropionyl)phenylacetamidomethyl-resin has been demonstrated for this purpose. acs.org

This photolytic strategy extends to solid-phase oligonucleotide synthesis (SPOS). The synthesis of these nucleic acid polymers also relies on solid supports and linkers. researchgate.net Photolabile linkers provide a mild method for releasing the synthesized oligonucleotides, which is crucial for preserving the integrity of the phosphodiester backbone and sensitive nucleobases. nih.gov Templated chemical ligation using photoactive probes has been reported, where light is used to ligate two adjacent oligonucleotide probes, demonstrating the integration of photochemical methods in nucleic acid chemistry. mdpi.com

Table 2: Application in Solid-Phase Synthesis

| Area | Strategy | Advantage of Photolabile Linker |

| Peptide Synthesis (SPPS) | Linker is attached to a resin; peptide is built sequentially. uci.edu | Cleavage with light avoids harsh acids/bases, protecting the peptide. dtu.dk |

| Oligonucleotide Synthesis | Similar to SPPS, the oligonucleotide is built on a solid support. nih.gov | Mild cleavage conditions preserve the structure of the nucleic acid. nih.gov |

Photoremovable protecting groups (PPGs), also known as photocages, are used to temporarily inactivate a molecule's function. mdpi.com Irradiation with light removes the PPG, restoring the molecule's activity with high spatial and temporal precision. mdpi.com Linkers based on the 4-(2-propionyl)phenoxyacetic acid scaffold can be considered part of this broader class of chemical tools.

When used as a linker in SPPS, the entire solid support acts as a large protecting group for the C-terminus of the peptide. The photolytic cleavage is effectively a "deprotection" or "uncaging" step that liberates the final product. nih.gov The principles governing PPGs—such as the choice of chromophore, wavelength, and cleavage efficiency—are directly applicable. mdpi.comnih.gov

The phenacyl chromophore is one of several used for this purpose. nih.gov Other common PPGs are based on o-nitrobenzyl, coumarinyl, and benzoin (B196080) structures. nih.gov The this compound linker combines the properties of a phenacyl-based PPG with a handle for attachment to a solid support or another molecule, integrating it seamlessly into complex synthesis and release systems. dtu.dk

Design of Cleavable Linkers for Controlled Release

The concept of cleavable linkers is central to the development of advanced therapeutic systems like antibody-drug conjugates (ADCs). rsc.orgcam.ac.uk These linkers connect a potent cytotoxic drug (payload) to a monoclonal antibody, which targets a specific antigen on cancer cells. cam.ac.uk The linker must be stable in systemic circulation but must cleave to release the payload upon reaching the target site. rsc.orgnih.gov

Cleavable linkers can be designed to respond to various triggers within the tumor microenvironment or inside the cancer cell, such as low pH, specific enzymes, or a reducing environment. nih.govproteogenix.science Linkers that are sensitive to light offer an external control mechanism for payload release. mdpi.comaxispharm.com

The this compound structure contains several key features for designing such linkers. The phenoxyacetic acid portion provides a site for conjugation to an antibody, while the α-bromoketone offers a reactive handle for attaching a payload. nih.gov The photosensitive phenacyl core serves as the cleavable element. By modifying the substituents on the aromatic ring, the photochemical properties, such as the required wavelength and cleavage efficiency, can be fine-tuned. nih.gov This allows for the rational design of linkers that release their cargo only when and where desired, a critical feature for minimizing off-target toxicity and maximizing therapeutic efficacy. proteogenix.science

Biological Activity Profiling and Pharmaceutical Research

Antimicrobial Spectrum and Potency Assessment

The phenoxyacetic acid moiety is a key component in numerous compounds exhibiting antimicrobial properties. The introduction of a bromine atom, as seen in 4-(2-Bromopropionyl)phenoxyacetic acid, is a strategy often employed to enhance the antimicrobial efficacy of organic compounds.

Evaluation against Bacterial Pathogens (e.g., S. aureus, E. coli)

While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, studies on para-bromophenoxyacetic acid have demonstrated its ability to inhibit the growth of various bacteria, including Escherichia coli. nih.gov The presence of the bromo group was suggested to be a key factor in its enhanced effectiveness. nih.gov Derivatives of phenoxyacetic acid have also shown good antibacterial activity against Staphylococcus aureus. jetir.org The general findings suggest that the core structure is active and that halogen substituents can modulate this activity.

Interactive Table: Antibacterial Activity of Related Phenoxyacetic Acid Derivatives

| Compound | Test Organism | Activity/Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| p-Bromophenoxyacetic acid | E. coli | Notable inhibitory effect | nih.gov |

| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | S. aureus | Good antibacterial activity | jetir.org |

Antifungal Activity Investigations

The antifungal potential of phenoxyacetic acid derivatives has also been a subject of investigation. Studies on para-bromophenoxyacetic acid have shown its efficacy against fungal species such as Candida albicans and Trichoderma. nih.gov This suggests that this compound could also possess antifungal properties, a hypothesis that warrants further specific investigation. The disruption of the fungal cell membrane or interference with essential cellular processes are potential mechanisms of action. nih.gov

Anti-mycobacterial Efficacy Studies (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a significant global health challenge, driving the search for new anti-mycobacterial agents. Phenoxyacetic acid derivatives have been evaluated for their activity against Mycobacterium tuberculosis. nih.gov For example, certain synthesized phenoxyacetic acid derivatives have demonstrated promising activity against the H37Rv strain of M. tuberculosis. nih.govjetir.org While direct studies on this compound are lacking, the established anti-mycobacterial potential of the broader chemical class makes it a candidate for future evaluation.

Anticancer Potential and Cytotoxicity Evaluations

The phenoxyacetic acid scaffold is present in several compounds investigated for their anticancer properties. The cytotoxic potential of these derivatives against various cancer cell lines highlights the therapeutic promise of this chemical class.

In Vitro Studies on Cancer Cell Lines (e.g., DU-145 HTB-81)

Interactive Table: Cytotoxicity of a Related Phenoxyacetic Acid Derivative

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|

Structural Modification for Enhanced Antineoplastic Activity

The modification of lead compounds is a cornerstone of medicinal chemistry to improve efficacy and selectivity. For phenoxyacetic acid derivatives, structural alterations have been explored to enhance their anticancer activity. Strategies often involve the introduction of different substituents on the phenyl ring or modification of the acetic acid side chain. These changes can influence the compound's interaction with biological targets, its pharmacokinetic properties, and ultimately its antineoplastic potency. The synthesis of new derivatives based on the phenoxyacetic acid scaffold is an active area of research aimed at developing more effective anticancer agents. nih.gov The this compound structure itself can be seen as a modification of simpler phenoxyacetic acids, and it could serve as a key intermediate for the synthesis of more complex molecules with potentially enhanced anticancer profiles.

Anti-inflammatory Properties and Cyclooxygenase Inhibition

The anti-inflammatory potential of compounds derived from the phenoxyacetic acid scaffold is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, their therapeutic anti-inflammatory effects are mainly due to the inhibition of COX-2. nih.gov Conversely, the inhibition of the constitutive COX-1 isoform is associated with undesirable side effects, such as gastrointestinal toxicity. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors to provide anti-inflammatory benefits with an improved safety profile. nih.gov The phenoxyacetic acid moiety serves as a valuable central structure in the design of such selective agents. jetir.org

The development of selective COX-2 inhibitors from the phenoxyacetic acid framework involves strategic chemical modifications to enhance potency and selectivity for the COX-2 enzyme over COX-1. mdpi.com Research has shown that coupling specific structural motifs, such as a chlorophenyl group, to the p-phenoxyacetic acid core can yield compounds with potent COX-2 inhibitory activity. mdpi.com The goal is to design molecules that can effectively fit into the active site of the inducible COX-2 enzyme, which is responsible for prostaglandin (B15479496) production at sites of inflammation, while minimally affecting the COX-1 enzyme that plays a role in gastric cytoprotection and platelet function. acs.org

Recent studies have led to the synthesis of novel phenoxyacetic acid derivatives that demonstrate significant selective inhibition of COX-2. For instance, a series of compounds (5d–f, 7b, and 10c–f) were developed and showed potent COX-2 inhibition with IC₅₀ values in the nanomolar range (0.06–0.09 μM), comparable to the well-known selective COX-2 inhibitor, celecoxib (B62257) (IC₅₀ = 0.05 μM). mdpi.com The selectivity of these compounds for COX-2 over COX-1 is a critical aspect of their design, with some derivatives achieving high selectivity indices. mdpi.com For example, compounds 5c, 5d, and 5f displayed high COX-2 selectivity with indices ranging from 111.53 to 133.34. mdpi.com This targeted approach aims to create a new generation of anti-inflammatory agents with reduced gastrointestinal risks. mdpi.com

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 5c | 14.93 | 0.12 | 124.41 |

| Compound 5d | 10.00 | 0.09 | 111.53 |

| Compound 5f | 8.00 | 0.06 | 133.34 |

| Compound 7b | 6.25 | 0.08 | 78.12 |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 |

The anti-inflammatory effectiveness of newly synthesized phenoxyacetic acid derivatives has been evaluated in preclinical models. mdpi.com A standard method for this assessment is the carrageenan-induced paw edema assay in rats, which measures a compound's ability to reduce acute inflammation. mdpi.com In these studies, selected derivatives have demonstrated significant anti-inflammatory effects. mdpi.com

For example, compounds 5f and 7b, which showed potent and selective COX-2 inhibition in vitro, also exhibited strong in vivo anti-inflammatory activity. mdpi.com These compounds significantly reduced paw thickness by 63.35% and 46.51%, respectively, and paw weight by 68.26% and 64.84%, respectively. mdpi.com The efficacy of these compounds was found to be comparable to reference drugs like celecoxib. mdpi.com Furthermore, the anti-inflammatory action is supported by the observed reduction in key inflammatory mediators. The administration of compounds 5f and 7b led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) by 61.04% and 64.88%, respectively, and prostaglandin E2 (PGE-2) by 60.58% and 57.07%, respectively. mdpi.com These findings from preclinical models confirm that the in vitro COX-2 inhibition translates into tangible anti-inflammatory effects. mdpi.com

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) |

|---|---|---|---|---|

| Compound 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| Compound 7b | 46.51 | 64.84 | 64.88 | 57.07 |

| Celecoxib (Reference) | 63.52 | 60.16 | 63.52 | 60.16 |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Understanding the relationship between the chemical structure of phenoxyacetic acid derivatives and their biological activity is essential for designing more effective and selective anti-inflammatory agents. Structure-Activity Relationship (SAR) studies, often aided by computational modeling, help to identify the key molecular features, or pharmacophores, that govern the interaction with the target enzyme, COX-2. nih.gov

SAR studies on phenoxyacetic acid derivatives have identified several structural features that are critical for their COX-inhibitory activity. The core phenoxyacetic acid moiety itself is a crucial scaffold. jetir.org Modifications to various parts of this structure can significantly influence potency and selectivity.

One key determinant is the nature and position of substituents on the phenyl ring of the phenoxyacetic acid. Quantitative structure-activity relationship (QSAR) analysis has suggested that the introduction of hydrophobic and electron-withdrawing groups on this benzene (B151609) ring can enhance biological activity. nih.gov For example, the substitution of chlorine atoms on the aromatic ring alters the electronic charge distribution and can increase the reactivity and biological effect of the molecule. mdpi.com Specifically, a 4-fluorophenoxy substituent has been shown to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com The presence of bulky or specific aromatic systems attached to the core structure is also a determinant for COX-2 inhibition. nih.gov The length and properties of the side chain containing the carboxylic acid are also important for activity. nih.gov

Computational chemistry provides powerful tools for analyzing and predicting the SAR of potential drug candidates. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are widely used to understand how phenoxyacetic acid derivatives interact with the COX-2 enzyme at a molecular level. nih.govnih.gov

QSAR studies aim to build mathematical models that correlate a compound's biological activity with its physicochemical properties, known as molecular descriptors. nih.gov For COX-2 inhibitors, important descriptors often fall into categories of constitution (e.g., number of specific atoms or bonds), electronic properties (e.g., dipole moment), and spatial or steric features. nih.gov Such analyses have revealed that simple structural features and information indices that describe the molecule's topology can have a significant correlation with COX-2 inhibiting activity. nih.gov

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of its target protein. For phenoxyacetic acid derivatives, docking studies help visualize how the molecule fits into the COX-2 binding pocket and which specific amino acid residues it interacts with. mdpi.com These computational insights explain the binding modes of potent compounds and guide the rational design of new derivatives with improved affinity and selectivity for the COX-2 enzyme. mdpi.commdpi.com

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic distribution and energy levels within a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Analysis of Molecular Reactivity Descriptors (e.g., HOMO, LUMO, GAP Energy)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netdovepress.com A smaller gap generally implies higher reactivity. nih.gov

Other reactivity descriptors derived from HOMO and LUMO energies include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in quantifying the reactivity of a molecule and predicting how it will interact with other chemical species. nih.gov

While specific calculated values for 4-(2-Bromopropionyl)phenoxyacetic acid are not present in the surveyed literature, the table below provides an illustrative example of typical reactivity descriptors that would be calculated for a phenoxyacetic acid derivative using DFT.

| Descriptor | Formula | Significance | Illustrative Value (a.u.) |

| EHOMO | - | Electron-donating ability | -0.25 |

| ELUMO | - | Electron-accepting ability | -0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 0.20 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 0.25 |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 0.05 |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 0.15 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 0.10 |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 5.0 |

| Note: The values in this table are for illustrative purposes and do not represent actual calculated data for this compound. |

Investigation of Electronic Charge Distribution and Aromaticity

The distribution of electronic charge within a molecule is fundamental to its reactivity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule.

Aromaticity, a key concept in organic chemistry, is associated with the delocalization of π-electrons in a cyclic system, leading to enhanced stability. Computational methods can quantify aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations can confirm the aromatic nature of the phenyl ring in this compound and assess how the substituents affect its aromatic character.

Computational Modeling for Biological Interactions

Computational modeling is an indispensable tool in drug discovery for predicting how a molecule might interact with biological systems. These methods can screen large libraries of compounds and prioritize candidates for further experimental testing.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential mechanism of action of a drug candidate. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is often expressed as a docking score.

For a compound like this compound, molecular docking could be used to explore its potential to interact with various biological targets. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be docked into the active site of cyclooxygenase (COX) enzymes to predict its potential anti-inflammatory activity.

As specific docking studies for this compound are not available, the following table illustrates the kind of results that would be generated from such a study, using hypothetical targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5F19 | -8.5 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -7.9 | His323, Tyr473, Ser289 |

| Carbonic Anhydrase II | 2CBA | -6.5 | His94, Thr199, Pro202 |

| Note: The data in this table is illustrative and does not represent actual docking results for this compound. |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

The ADMET profile of a drug candidate is a critical determinant of its success. Computational models can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. These predictions are often based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results.

Key ADMET parameters that can be predicted include:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or hepatic clearance.

Toxicity: Potential for cardiotoxicity, hepatotoxicity, mutagenicity, and other adverse effects.

While a specific ADMET profile for this compound has not been published, the table below shows an example of a typical in silico ADMET prediction for a small molecule.

| ADMET Property | Prediction | Confidence |

| Human Intestinal Absorption | High | Good |

| Blood-Brain Barrier Penetration | Low | Good |

| CYP2D6 Inhibitor | No | Moderate |

| hERG Inhibition | Low risk | Moderate |

| Hepatotoxicity | Low probability | Good |

| Mutagenicity (Ames test) | Non-mutagenic | Good |

| Note: This table contains illustrative data and does not reflect actual ADMET predictions for this compound. |

Quantitative Structure-Activity Relationship (QSAR) Derivation and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. For "this compound," while specific QSAR models are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on the broader class of phenoxyacetic acid derivatives, which are well-known for their herbicidal properties. mdpi.comnih.govmdpi.comscielo.brnih.gov

Derivation of a Hypothetical QSAR Model:

A QSAR model for "this compound" and its analogues would typically be derived through the following steps:

Data Set Compilation: A series of structurally related phenoxyacetic acid derivatives with measured biological activities (e.g., herbicidal efficacy, enzyme inhibition) would be compiled. mdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of physicochemical, topological, and electronic descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest, are employed to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). preprints.orgplos.org For instance, a hypothetical MLR model might take the form:

log(1/C) = β₀ + β₁(logP) + β₂(E LUMO) + β₃(MR)

Where C is the concentration required for a specific biological effect, logP represents lipophilicity, E LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor).

Model Validation: The predictive power of the derived QSAR model is rigorously assessed. Common validation techniques include:

Internal Validation (Cross-validation): A portion of the data is left out during model building and is then predicted by the generated model. The high value of the cross-validation correlation coefficient (q²) indicates the robustness of the model. nih.gov

External Validation: The model is used to predict the biological activity of a set of compounds that were not used in the model's development. nih.gov

Key Descriptors for Phenoxyacetic Acids:

Based on studies of related compounds, the following descriptors are likely to be significant in a QSAR model for "this compound":

Hydrophobicity (logP): This descriptor is crucial for determining how the molecule partitions between aqueous and lipid environments, affecting its transport to the site of action.

Electronic Parameters (e.g., Hammett constants, E LUMO, E HOMO): These describe the electronic properties of the substituents on the aromatic ring and are critical for receptor binding interactions.

Steric Parameters (e.g., Molar Refractivity, Taft's steric factor): These account for the size and shape of the molecule, which can influence its fit within a biological target's active site.

Interactive Data Table: Relevant Physicochemical Descriptors for QSAR

| Descriptor | Description | Typical Influence on Activity |

| logP | Octanol-water partition coefficient | Affects membrane permeability and transport. |

| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| E HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. | Influences steric interactions with the target site. |

| Dipole Moment | Measure of the net molecular polarity. | Affects electrostatic interactions. |

Spectroscopic Investigations for Structural Validation

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in a molecule.

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl absorptions would be anticipated. The ketone C=O stretch would likely appear around 1680-1690 cm⁻¹. The carboxylic acid C=O stretch would be expected around 1700-1720 cm⁻¹.

C-O Stretch (Ether and Carboxylic Acid): Aryl-alkyl ether stretches typically appear in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-O stretch of the carboxylic acid will also contribute in this region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600-500 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Ketone | C=O Stretch | 1690-1680 |

| Carboxylic Acid | C=O Stretch | 1720-1700 |

| Ether (Aryl-Alkyl) | C-O-C Asymmetric Stretch | 1250-1200 |

| Ether (Aryl-Alkyl) | C-O-C Symmetric Stretch | 1050-1000 |

| Alkyl Halide | C-Br Stretch | 600-500 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

Carboxylic Acid Proton (-COOH): A singlet, typically deshielded, appearing downfield around 10-13 ppm.

Aromatic Protons (Ar-H): The para-substituted aromatic ring would show two sets of doublets in the region of 6.9-8.0 ppm.

Methylene (B1212753) Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen, expected around 4.7 ppm. chemicalbook.com

Methine Proton (-CH(Br)-): A quartet due to coupling with the adjacent methyl protons, expected around 4.5-5.0 ppm.

Methyl Protons (-CH₃): A doublet due to coupling with the methine proton, expected around 1.8-2.0 ppm. chemicalbook.com

¹³C NMR:

Carbonyl Carbons (C=O): The ketone and carboxylic acid carbonyl carbons would appear significantly downfield, likely in the range of 190-200 ppm and 170-175 ppm, respectively.

Aromatic Carbons: Signals for the aromatic carbons would be in the 115-160 ppm range. The carbon attached to the ether oxygen would be more deshielded.

Methylene Carbon (-O-CH₂-): The carbon of the methylene group is expected around 65-70 ppm.

Methine Carbon (-CH(Br)-): The carbon bearing the bromine atom would be found in the 40-50 ppm range.

Methyl Carbon (-CH₃): The methyl carbon signal would appear upfield, around 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -COOH | 10.0 - 13.0 (s) | 170 - 175 |

| Aromatic C-H | 6.9 - 8.0 (d) | 115 - 160 |

| -O-CH₂- | ~4.7 (s) | 65 - 70 |

| -CH(Br)- | 4.5 - 5.0 (q) | 40 - 50 |

| -CH₃ | 1.8 - 2.0 (d) | 20 - 25 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (287.11 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak would be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragmentation Patterns:

Loss of the bromine atom (·Br) would result in a fragment at m/z 207/209.

Cleavage of the propionyl side chain could lead to a fragment corresponding to the phenoxyacetic acid moiety.

Decarboxylation (loss of CO₂) from fragments containing the carboxylic acid group is a common fragmentation pathway.

The base peak might correspond to a stable acylium ion or a fragment resulting from the cleavage of the ether bond. For the related 4-bromophenylacetic acid, the molecular ion is prominent. nist.gov

Environmental and Toxicological Considerations of Phenoxyacetic Acid Derivatives

Biodegradation Pathways and Microbial Transformation

Microbial degradation is a crucial process in the transformation and breakdown of phenoxyacetic acids in the environment. nih.gov The efficiency of this process is influenced by the specific chemical structure of the compound and various environmental factors such as temperature, pH, and the presence of oxygen and nutrients. nih.govprakritimitrango.com

The ability of microbial communities to degrade phenoxyacetic acids often requires a period of adaptation, known as a lag phase. nih.gov During this time, which can last from days to months, microorganisms develop the necessary enzymatic machinery to break down the pollutant. nih.gov One key adaptive mechanism is the induction of specific genes that code for degradative enzymes. For instance, the presence of 2,4-D can induce the transcription of tfdA genes in aquatic microorganisms. nih.gov The tfdA gene encodes a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, an enzyme that initiates the degradation process. oup.comnih.gov

Studies have shown that the horizontal transfer of catabolic genes, such as tfdA on plasmids, can significantly enhance the degradation capabilities of soil microbial communities. oup.comnih.gov This gene transfer allows bacteria that can degrade phenol (B47542) to also break down phenoxyacetic acid (PAA), expanding their metabolic range. oup.com Genetically engineered microbes, such as Pseudomonas putida PP0301(pR0103), which constitutively express these degradation enzymes, have demonstrated the ability to mineralize PAA in soil within days, whereas indigenous soil microbes showed insignificant degradation over a 40-day period. nih.govumich.edu

Table 1: Microbial Strains Involved in Phenoxyacetic Acid Degradation

| Microorganism | Degraded Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas putida PP0301(pR0103) | Phenoxyacetic acid (PAA), 2,4-D | Constitutive degrader; mineralized 500 µg/g of PAA in soil within 13 days. | nih.govumich.edu |

| Ralstonia eutropha AEO106/pRO103 | Phenoxyacetic acid (PAA) | Degraded PAA in non-sterile soil within 14-21 days through horizontal gene transfer. | oup.com |

| Unnamed bacterial strains | 2,4-D, MCPA | Achieved over 99% degradation efficiency for herbicide concentrations from 300 to 700 mg/L. Optimal conditions were pH 7-8 and 30-40°C. | prakritimitrango.com |

Plants, particularly species resistant to phenoxyacetic herbicides, possess metabolic pathways to detoxify these compounds. oup.com The primary detoxification mechanisms involve enzymatic reactions that alter the chemical structure of the herbicide, rendering it less phytotoxic. lsuagcenter.com

Common metabolic transformations include:

Hydroxylation : This process involves the addition of a hydroxyl (-OH) group to the molecule. For unsubstituted phenoxyacetic acid (POA), the primary metabolic route is hydroxylation at the 4-position of the aromatic ring, forming 4-hydroxyphenoxyacetic acid. oup.comnih.gov For chlorinated derivatives like MCPA, hydroxylation can occur on the methyl group. nih.gov

Glucoside Formation : Following hydroxylation, the resulting metabolite is often conjugated with glucose to form a phenolic glucoside. oup.comnih.gov This step increases the water solubility of the compound, facilitating its sequestration within the plant cell, often in the vacuole or cell wall. oup.com

Side-Chain Degradation : For phenoxyalkanoic acids with longer side chains, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), β-oxidation is a key metabolic step. lsuagcenter.com Plants convert the less active 2,4-DB into the highly active herbicide 2,4-D by shortening the butyric acid side chain by two carbons. wikipedia.orglsuagcenter.com Crop selectivity often relies on the differential rates of this conversion; resistant crops like alfalfa metabolize 2,4-DB much more slowly than susceptible weeds. lsuagcenter.com

These metabolic processes, summarized in Table 2, are crucial for the detoxification of phenoxyacetic acids in higher plants and are a primary basis for selectivity in herbicidal applications. oup.comlsuagcenter.com

Table 2: Plant Metabolism of Phenoxyacetic Acids

| Substrate | Plant Species | Primary Metabolic Pathway | Resulting Metabolites | Reference |

|---|---|---|---|---|

| Phenoxyacetic acid (POA) | Avena (Oat), Pisum (Pea) | 4-hydroxylation followed by glucosylation | 4-hydroxyphenoxyacetic acid, phenolic glucoside | oup.com |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Phaseolus vulgaris (Bean) | Hydroxylation of the methyl group | Hydroxylated MCPA, minor glycosides | nih.gov |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Legume crops (e.g., Alfalfa) vs. Weeds | β-oxidation of the side chain | 2,4-Dichlorophenoxyacetic acid (2,4-D) | lsuagcenter.com |

Photochemical and Hydrolytic Degradation in Aquatic Systems

In aquatic environments, phenoxyacetic acid derivatives are subject to degradation through abiotic processes, primarily photochemical degradation (photodegradation) and hydrolysis. nih.gov These processes are critical in determining the persistence of these compounds in sunlit surface waters.

Photodegradation is the breakdown of chemical compounds by light. spiedigitallibrary.org For phenoxyacetic acids, the presence of an aromatic ring allows for the absorption of UV radiation, which can initiate degradation reactions. nih.gov This process can occur through two main pathways:

Direct Photolysis : Occurs when the molecule itself absorbs light energy, leading to an excited state and subsequent chemical bond cleavage. nih.govspiedigitallibrary.org

Indirect Photolysis : Involves photosensitizers, which are other molecules in the water that absorb light and transfer the energy to the pollutant, initiating its degradation. spiedigitallibrary.org

The efficiency of photodegradation is influenced by several factors:

Wavelength of Radiation : Shorter UV wavelengths, such as 222 nm from a KrCl excilamp, have been shown to be more effective in degrading compounds like mecoprop (B166265) and 2,4-D compared to longer wavelengths. spiedigitallibrary.org

Compound Concentration : The rate of phototransformation tends to decrease as the initial concentration of the herbicide increases. spiedigitallibrary.org

Water Chemistry : The presence of other substances in the water can either enhance or inhibit photodegradation.

Studies on the herbicide mecoprop showed that its concentration decreased rapidly within the first few minutes of irradiation at 222 nm. spiedigitallibrary.org The efficiency of degradation highlights the potential importance of photolysis as a dissipation pathway in shallow, sunlit waters. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For phenoxyacetic acid derivatives, this pathway is particularly important for their ester forms. nih.gov Many phenoxy herbicides are formulated as esters to improve their uptake by plants. wikipedia.org In aquatic systems, these esters undergo hydrolysis to form the parent carboxylic acid, which is typically the more herbicidally active form. wikipedia.orgnih.gov

The rate of hydrolysis is governed by several factors:

pH : Hydrolysis is significantly faster in alkaline water (higher pH). nih.govresearchgate.net

Temperature : The rate of hydrolytic degradation generally increases with higher water temperatures. nih.gov

Chemical Structure : The structure of the alcohol portion of the ester influences the hydrolysis rate. Esters of alkoxylated alcohols tend to hydrolyze faster than those of simple aliphatic alcohols. nih.gov

This process is a primary chemical reaction that initiates the degradation of phenoxy acid esters in water, converting them back to their acid forms, which are then subject to further degradation by microbial or photochemical processes. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of environmental remediation technologies designed to degrade persistent organic pollutants that are resistant to conventional treatment methods. semanticscholar.orgbohrium.com The defining characteristic of AOPs is the in-situ generation of highly reactive and non-selective oxidizing species, most notably the hydroxyl radical (•OH). semanticscholar.orgmdpi.com These radicals can attack a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide and water. semanticscholar.orgmdpi.com

Various AOPs have been investigated for the removal of phenoxyacetic acids from water. nih.gov These methods are often more effective than single-treatment processes. nih.gov Common AOPs include:

Ozonation (O₃) : Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. researchgate.net The degradation of phenoxyacetic acid by ozonation has been shown to produce intermediates such as phenyl formate, salicylic (B10762653) acid, and phenol before breaking down into smaller organic acids. researchgate.net

UV/H₂O₂ : The combination of ultraviolet light and hydrogen peroxide is a widely used AOP. UV light cleaves H₂O₂ to produce hydroxyl radicals, which then degrade contaminants. mdpi.com

UV/Ozone : Combining UV radiation with ozonation can accelerate the production of hydroxyl radicals, enhancing the degradation rate of organic compounds. mdpi.com

Fenton and Fenton-like Processes : The classic Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.com More recently, peracetic acid (PAA)-based AOPs, which can be activated by transition metals, UV light, or heat, have gained attention as an alternative for generating reactive radicals to degrade pollutants. bohrium.commdpi.com

The efficiency of AOPs depends on optimizing conditions such as pH, oxidant dosage, and the intensity of UV radiation. nih.govresearchgate.net These technologies represent a promising approach for the effective removal of phenoxyacetic acid derivatives from contaminated water sources. nih.gov

Efficacy of UV-Coupled Oxidation Systems

Advanced Oxidation Processes (AOPs), particularly those coupled with ultraviolet (UV) light, are recognized as effective technologies for the degradation of pharmaceutical and chemical pollutants like phenoxyacetic acid derivatives. nih.govnih.gov UV-coupled systems, such as the UV/H₂O₂ process, are efficient because they generate highly reactive hydroxyl radicals (HO•). nih.gov These radicals are non-selective and react rapidly with organic compounds, breaking them down into simpler, often less harmful substances. nih.gov Photodegradation is a key process that reduces the concentration of phenoxyacetic acids in shallow and highly insolated waters. nih.gov The efficiency of these UV-based systems is critical for minimizing the environmental persistence of these compounds. nih.gov

Strategies for Degradation of Persistent Metabolites

A significant challenge in the environmental remediation of phenoxyacetic acid derivatives is the management of their persistent metabolites. Chlorophenols are among the main transformation products, and they can exhibit greater toxicity and persistence than the original herbicide. nih.gov For instance, 4-chloro-2-methylphenol (B52076) (4C2MP), a metabolite of MCPA and mecoprop, is known to persist in the environment, bioaccumulate, and be toxic to aquatic life. nih.gov

Strategies for degrading these persistent metabolites include both chemical and biological approaches.

Advanced Oxidation Processes (AOPs): Continued application of AOPs can further break down persistent metabolites like chlorophenols into smaller molecules such as carboxylic acids and aldehydes, which can be more easily mineralized. nih.gov

Biodegradation: This process plays a crucial role in the decomposition of phenoxyacetic acids and their metabolites in water and soil. nih.gov The rate of biological degradation is influenced by the microbial population, oxygen levels, and the specific properties of the chemical. nih.gov Some indigenous bacteria have demonstrated the ability to metabolize low concentrations of these impurities. nih.gov

Genetic Adaptation: Research has shown that horizontal gene transfer can enhance the degradation of phenoxyacetic acid in soil. The tfdA gene, which encodes for a dioxygenase, can be transferred between soil bacteria, enabling recipient strains to degrade phenoxyacetic acid by complementing their existing metabolic pathways. nih.gov This natural process of genetic adaptation suggests a potential tool for bioremediation of contaminated sites. nih.gov

Ecotoxicological Assessment and Environmental Fate Studies (General for Phenoxyacetic Acid Derivatives)

The environmental fate of phenoxyacetic acid derivatives is characterized by their high solubility in aqueous media, which facilitates their migration through soil and into groundwater, potentially contaminating drinking water sources. mdpi.com While they have a low to medium hydrophobicity and thus a low capacity for accumulation in bottom sediments, their presence in water systems poses a risk to aquatic ecosystems. nih.gov

Impact on Aquatic Organisms

The presence of phenoxyacetic acid herbicides and their metabolites in aquatic environments can have significant ecotoxicological effects.

Toxicity of Metabolites: Chlorophenol derivatives, which are common metabolites, are often the primary concern for aquatic toxicity. nih.gov The transformation product 4-chloro-2-methylphenol (4C2MP), for example, is noted for its persistence and toxicity to aquatic organisms. nih.gov

Hepatotoxicity: Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a major phenoxyacetic herbicide, have demonstrated its potential for liver damage (hepatotoxicity) in aquatic species. mdpi.com Exposure to 2,4-D has been shown to decrease antioxidant capacity and induce oxidative stress, leading to adverse changes in energy metabolism, lipid profiles, and liver function. mdpi.com

General Toxic Effects: Research has reported that these herbicides can cause a range of adverse effects in non-target species, including reduced growth rates, reproductive problems, and behavioral changes in organisms like fish and aquatic invertebrates. researchgate.net

Interactive Data Table: Ecotoxicological Effects of Phenoxyacetic Acid Derivatives on Aquatic Organisms

| Compound/Class | Organism(s) | Observed Effects | Reference(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aquatic Species (General) | Hepatotoxicity, decreased antioxidant capacity, oxidative stress, altered energy and lipid metabolism. | mdpi.com |

| Phenoxyacetic Acid Herbicides | Fish, Invertebrates | Reduced growth rates, reproductive problems, changes in appearance or behavior. | researchgate.net |

| 4-chloro-2-methylphenol (4C2MP) | Aquatic Organisms | Persistent, bioaccumulative, and toxic. | nih.gov |

| Phenoxyacetic Acid Derivatives | Aquatic Organisms | Contamination of surface and groundwater due to high mobility. | nih.gov |

Genotoxicity and Cellular Stress Responses

There is a substantial body of evidence indicating that some phenoxyacetic acid derivatives possess genotoxic potential, meaning they can damage genetic material.

Cytotoxic and Mutagenic Effects: Studies on 2,4-D have demonstrated that it can have cytotoxic (toxic to cells) and mutagenic (causing genetic mutations) effects. nih.gov In mouse bone marrow cells, intraperitoneal administration of 2,4-D led to a statistically significant induction of chromosome breaks, deletions, and exchanges. nih.gov

Structure-Activity Relationship: The genotoxicity of phenoxyacetic acid derivatives is linked to their chemical structure. Research has shown that cytotoxicity and mutagenicity are induced by the presence of chlorine atoms at positions 2 and/or 4 of the benzene (B151609) ring. nih.gov Conversely, the introduction of a third chlorine atom at position 5, as in 2,4,5-Trichlorophenoxyacetic acid, was found to abolish the mutagenic effect, though the compound retained its toxicity. nih.gov

Oxidative Stress: The toxicity of these compounds is often linked to the induction of oxidative stress within cells. nih.gov Studies have confirmed that 2,4-D can act as a cytotoxic and potentially genotoxic agent by causing these effects. researchgate.net This can lead to inflammation and potentially initiate other disease processes. nih.gov

Interactive Data Table: Genotoxicity and Cellular Stress Findings for Phenoxyacetic Acid Derivatives

| Compound/Class | Test System | Key Findings | Reference(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Yeast, hematopoietic cells, mouse bone marrow cells | Demonstrated cytotoxic and mutagenic effects; induced chromosome breaks, deletions, and exchanges. | nih.gov |

| Chlorinated Phenoxyacetic Acids | General | Cytotoxicity and mutagenicity are induced by chlorine atoms at positions 2 and/or 4 in the benzene ring. | nih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | General | Found to have a very weak mutagenic effect compared to 2,4-D. | nih.gov |